3-Allyloxy-1,2-diacetyl-1,2-propanediol
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Overview
Description
3-Allyloxy-1,2-diacetyl-1,2-propanediol is an organic compound with the molecular formula C9H14O5. It is a derivative of glycerol, where the hydroxyl groups are substituted with allyloxy and acetyl groups. This compound is known for its applications in various fields, including synthetic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyloxy-1,2-diacetyl-1,2-propanediol typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-1,2-diacetyl-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
3-Allyloxy-1,2-diacetyl-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly in drug delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyloxy-1,2-diacetyl-1,2-propanediol involves its interaction with various molecular targets. The allyloxy and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Glycerol α-monoallyl ether: Similar structure but lacks the acetyl groups.
Glycerol 1-allyl ether: Another similar compound with slight structural differences.
Uniqueness
3-Allyloxy-1,2-diacetyl-1,2-propanediol is unique due to the presence of both allyloxy and acetyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic and industrial applications.
Properties
CAS No. |
63905-21-5 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2-acetyloxy-3-prop-2-enoxypropyl) acetate |
InChI |
InChI=1S/C10H16O5/c1-4-5-13-6-10(15-9(3)12)7-14-8(2)11/h4,10H,1,5-7H2,2-3H3 |
InChI Key |
YOHMQBXKTUQPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COCC=C)OC(=O)C |
Origin of Product |
United States |
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